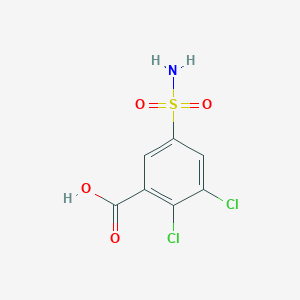

2,3-Dichloro-5-sulfamoylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-5-sulfamoylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO4S/c8-5-2-3(15(10,13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12)(H2,10,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFKNFZNUVHONC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Engineering for Dichlorosulfamoylbenzoic Acids

Historical Development of Synthetic Routes to Sulfamoylbenzoic Acid Derivatives

The journey towards the synthesis of complex sulfamoylbenzoic acids is intrinsically linked to the discovery of sulfonamide drugs. The era of synthetic antibacterial agents began in the 1930s with the discovery of Prontosil, a sulfonamide dye, by Gerhard Domagk. This groundbreaking finding triggered a surge in the synthesis and investigation of thousands of sulfanilamide derivatives, establishing the sulfonamide group as a key pharmacophore.

The development of diuretic drugs also played a pivotal role. Early diuretics were often mercurial compounds, but by the mid-20th century, research shifted towards non-mercurial agents. The discovery that sulfanilamide possessed diuretic properties, albeit weak, opened a new avenue of research. This led to the development of potent sulfonamide-based diuretics like chlorothiazide in the 1950s. The synthesis of furosemide, a powerful loop diuretic, in the early 1960s, which is structurally related to dichlorosulfamoylbenzoic acids, further refined the synthetic methodologies for this class of compounds. These historical developments laid the chemical foundation for the synthesis of various substituted sulfamoylbenzoic acids, including the 2,3-dichloro derivative, by establishing fundamental reaction pathways such as chlorosulfonation and amination of aromatic compounds.

Contemporary Synthetic Strategies for 2,3-Dichloro-5-sulfamoylbenzoic Acid

The modern synthesis of 2,3-dichloro-5-sulfamoylbenzoic acid is a well-defined process that leverages the foundational reactions developed during the rise of sulfonamide chemistry. The primary route involves the electrophilic aromatic substitution of a dichlorobenzoic acid precursor, followed by the introduction of the sulfamoyl group.

Sulfonation and Chlorosulfonation Reaction Pathways

The initial and critical step in the synthesis is the introduction of a sulfur-containing functional group onto the 2,3-dichlorobenzoic acid ring. This is typically achieved through chlorosulfonation, a direct method to introduce a sulfonyl chloride (-SO₂Cl) group. The reaction involves treating 2,3-dichlorobenzoic acid with a strong sulfonating agent, most commonly chlorosulfonic acid (ClSO₃H).

The electrophile in this reaction is sulfur trioxide (SO₃) or its protonated form, which attacks the electron-rich aromatic ring. The directing effects of the existing substituents on the ring, the two chlorine atoms and the carboxylic acid group, guide the position of the incoming sulfonyl chloride group. The carboxylic acid group is a meta-director, while the chlorine atoms are ortho-, para-directors. The interplay of these directing effects favors the substitution at the 5-position of the 2,3-dichlorobenzoic acid ring.

Amination Reactions for Sulfamoyl Group Formation

Following the successful chlorosulfonation, the next key transformation is the conversion of the newly introduced sulfonyl chloride group into a sulfamoyl group (-SO₂NH₂). This is achieved through an amination reaction, where the sulfonyl chloride is treated with an ammonia source.

This reaction is a nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion and the formation of the sulfonamide. The reaction is typically carried out in a suitable solvent and may require control of the reaction temperature to manage the exothermicity of the reaction.

Intermediate Compound Synthesis (e.g., Dichlorocarboxybenzenesulfonyl Chlorides)

The synthesis of this intermediate is achieved through the chlorosulfonation of 2,3-dichlorobenzoic acid as described in section 2.2.1. The reaction conditions, such as the ratio of reactants and the temperature, must be carefully controlled to ensure high yield and purity of the desired product. Once formed, the intermediate is typically isolated before proceeding to the amination step.

Reaction Conditions and Parameter Optimization (e.g., Solvent Effects, Temperature Control)

The optimization of reaction parameters is critical to maximize the yield and purity of 2,3-dichloro-5-sulfamoylbenzoic acid while minimizing side reactions and impurities. Key parameters that are carefully controlled include the choice of solvent, reaction temperature, and reaction time.

Solvent Effects: The choice of solvent can significantly influence the rate and outcome of both the chlorosulfonation and amination steps. For the chlorosulfonation reaction, excess chlorosulfonic acid can often serve as both the reagent and the solvent. In other cases, inert solvents that are stable to the harsh reaction conditions may be employed. For the amination step, the solvent must be able to dissolve the sulfonyl chloride intermediate and be compatible with the ammonia source.

Temperature Control: Temperature plays a crucial role in controlling the reaction rate and selectivity. The chlorosulfonation of aromatic compounds is often an exothermic reaction, and careful temperature control is necessary to prevent unwanted side reactions and decomposition of the product. Similarly, the amination reaction can be exothermic, and maintaining a specific temperature range is important for achieving a clean and complete conversion.

The following interactive table provides illustrative data on how reaction conditions can be optimized for key steps in the synthesis of dichlorosulfamoylbenzoic acids, based on findings for the closely related 2,4-dichloro isomer.

| Reaction Step | Reactant A | Reactant B | Solvent | Temperature (°C) | Time (h) | Catalyst | Yield (%) |

| Chlorosulfonation | 2,4-Dichlorobenzoic Acid | Chlorosulfonic Acid | N-Methylpyrrolidone | 145 | 5 | Sodium Sulfate | >90 |

| Chlorosulfonation | 2,4-Dichlorobenzyl Trichloride | Chlorosulfonic Acid | None | 135-150 | 1-6 | Sulfuric Acid | >70 |

| Amination | 2,4-Dichloro-5-carboxybenzenesulfonyl chloride | Ammonia Water | Water | <10 | 1 | None | High |

This data is based on the synthesis of the 2,4-dichloro isomer and is presented for illustrative purposes.

Catalysis in Dichlorosulfamoylbenzoic Acid Synthesis

The use of catalysts can enhance the rate and efficiency of the sulfonation and chlorosulfonation reactions. Various Lewis and Brønsted acids have been explored as catalysts for these electrophilic aromatic substitution reactions.

For the chlorosulfonation of dichlorobenzoic acids, catalysts such as sulfuric acid, iron(III) chloride (FeCl₃), and zinc chloride (ZnCl₂) have been reported to facilitate the reaction. These catalysts can increase the electrophilicity of the sulfonating agent, thereby accelerating the reaction. In some patented processes for the synthesis of the analogous 2,4-dichloro-5-sulfamoylbenzoic acid, sodium sulfate has been used as a catalyst in the sulfonation with chlorosulfonic acid in a solvent like N-methylpyrrolidone. google.com The choice of catalyst can depend on the specific substrate, reaction conditions, and desired outcome. The mechanism of catalysis often involves the formation of a more reactive electrophilic species or the activation of the aromatic ring towards substitution.

Purification and Isolation Techniques for Synthetic Products

The purification and isolation of 2,3-dichloro-5-sulfamoylbenzoic acid are critical steps to ensure the final product meets the high-purity standards required for its use as a pharmaceutical intermediate. The methodologies employed are designed to remove unreacted starting materials, by-products, and other impurities generated during the synthesis.

Recrystallization is a primary technique for purifying the crude 2,3-dichloro-5-sulfamoylbenzoic acid. This process leverages the principle that the solubility of a solid in a solvent increases with temperature. By dissolving the impure compound in a hot solvent and then allowing it to cool, the desired compound forms crystals, leaving impurities dissolved in the remaining solution, known as the mother liquor.

One common protocol involves dissolving the crude product in an alcohol-based solution, such as ethanol or methanol, and heating the mixture. patsnap.comgoogle.com For instance, the crude product may be heated to approximately 75°C in ethanol until the system becomes a clear solution. google.com To remove colored impurities, activated carbon (gac) is often added to the hot solution, which is then filtered while still hot to remove the carbon and any adsorbed impurities. patsnap.comgoogle.com

After filtration, the clear filtrate is cooled to induce crystallization. google.com Slow cooling is generally preferred as it promotes the formation of larger, purer crystals. Once crystallization is complete, the solid product is separated from the mother liquor via filtration.

Washing is a crucial subsequent step to remove any remaining mother liquor and soluble impurities from the surface of the crystals. The filter cake is typically washed with fresh, cold solvent. In some procedures, the product is washed with water until the filtrate reaches a specific pH value, for example, between 4 and 5, to ensure the removal of acidic or basic residues. google.com

Table 1: Recrystallization and Washing Parameters

| Parameter | Description | Source |

|---|---|---|

| Solvent | Ethanol, Methanol, or other alcohol solutions | patsnap.comgoogle.com |

| Decolorizing Agent | Activated Carbon (gac) | google.com |

| Dissolution Temp. | Approx. 75°C | google.com |

| Final Washing pH | 4 to 5 | google.com |

Centrifugation is a key mechanical method used to separate the solid product from the liquid phase during the synthesis and purification of 2,3-dichloro-5-sulfamoylbenzoic acid. This technique is particularly effective for isolating the intermediate, 2,4-dichloro-5-carboxybenzenesulfonyl chloride, after the initial sulfonation reaction, as well as for separating the final crude product after ammoniation and acidification. patsnap.comgoogle.com

The process involves spinning the reaction mixture at high speed, which forces the denser solid particles to collect at the bottom and outer wall of the centrifuge basket. The liquid supernatant (centrifugate) can then be efficiently removed. Centrifugation is also employed after the crystallization step to separate the purified crystals from the mother liquor. google.com Following this, the collected solid cake is washed directly in the centrifuge to remove residual impurities. google.com This integrated approach of separation and washing within the same equipment streamlines the manufacturing process.

Advancements in Green Chemistry Approaches for Production

Modern synthetic routes for 2,3-dichloro-5-sulfamoylbenzoic acid are increasingly incorporating principles of green chemistry to enhance safety, reduce environmental impact, and improve economic viability. One patented method is described as a "green synthesis route" due to several key advantages over traditional processes. google.com

This approach focuses on:

Atom Economy: Utilizing readily available raw materials like 2,4-dichlorobenzoic acid and chlorosulfonic acid in a more efficient manner. google.com

Safer Solvents: A significant advancement is the substitution of hazardous solvents. For example, using N-methylpyrrolidone (NMP) as a solvent during the sulfonation step and ethanol for purification avoids the use of more problematic solvents like dimethyl sulfoxide, which has a low boiling point and can be easily oxidized to form by-products. It also replaces acetone, which poses health risks to industrial workers. google.com

Pollution Prevention: The streamlined process and choice of materials result in low pollution and reduced waste generation. google.com

By focusing on these areas, green chemistry approaches aim to create a more sustainable and cost-effective production cycle for this important pharmaceutical intermediate.

Considerations for Industrial Scalability of Synthesis Protocols

Scaling up the synthesis of 2,3-dichloro-5-sulfamoylbenzoic acid from a laboratory setting to industrial-scale production requires careful consideration of several factors to ensure safety, consistency, and cost-effectiveness. A key objective is to develop a process that is not only high-yielding but also robust and repeatable on a large scale. google.comchemtek.co.in

Important considerations include:

Reaction Conditions: Parameters such as reaction time and temperature must be precisely controlled. For instance, in one described industrial method, the initial reaction is conducted at 130-150°C for 1-6 hours. google.com Such specific ranges are determined to maximize product yield while minimizing the formation of by-products.

Reagent Stoichiometry: The molar ratios of reactants and catalysts are optimized for large-scale batches. A patent for an industrial process specifies a molar ratio of the starting material to chlorosulfonic acid and a catalyst as 1:4-10:0.7-1.0. google.com This optimization is crucial for controlling reaction kinetics and cost.

Safety and Heat Management: Exothermic reactions that are easily managed in a lab can become significant safety hazards at an industrial scale. chemtek.co.in Processes must be designed to manage heat generation effectively to prevent runaway reactions.

Material Handling and Availability: The availability and cost of raw materials on a large scale are critical economic drivers. contractpharma.com Furthermore, the physical form of intermediates and the final product (e.g., as solids or slurries) affects the choice of equipment for isolation and purification, such as filters and centrifuges. contractpharma.com

Process Robustness: The chosen synthetic route must be reliable and produce a consistent product quality across different batches. This ensures that the final product consistently meets the required purity specifications, often greater than 99% as determined by HPLC. google.com

A successful industrial synthesis protocol provides a guarantee for mass manufacturing by balancing high yield and purity with operational safety and economic feasibility. google.com

Chemical Reactivity and Derivatization Strategies of Dichlorosulfamoylbenzoic Acids

Nucleophilic Substitution Reactions on Halogenated Positions

Aromatic rings, typically nucleophilic, can undergo nucleophilic aromatic substitution (SNAr) when substituted with potent electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The carboxylic acid and sulfamoyl groups on the 2,3-dichloro-5-sulfamoylbenzoic acid ring are strongly deactivating, reducing the electron density of the benzene (B151609) ring and making it susceptible to attack by nucleophiles. libretexts.org

The SNAr mechanism generally proceeds in two steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group (in this case, a halide), forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group. libretexts.org

For this reaction to occur, the electron-withdrawing groups must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org In the case of 2,3-dichloro-5-sulfamoylbenzoic acid:

The chlorine at position C3 is para to the carboxylic acid group and ortho to the sulfamoyl group.

The chlorine at position C2 is ortho to the carboxylic acid group.

Due to this positioning, the chlorine atom at C3 is expected to be more reactive towards nucleophiles. A nucleophilic attack at C3 allows the negative charge of the Meisenheimer complex to be delocalized onto the oxygen atoms of both the para-carboxyl group and the ortho-sulfonamide group, leading to significant stabilization. While attack at C2 also allows for stabilization by the ortho-carboxyl group, the combined stabilizing effect at C3 suggests it is the more favorable position for substitution. Common nucleophiles for such reactions include alkoxides, amines, and thiolates.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, readily undergoing transformations to form esters, amides, and other derivatives.

Esterification Reactions, Including Oxime Ester Formation

The conversion of the carboxylic acid group of dichlorosulfamoylbenzoic acids into esters is a common derivatization strategy. Standard esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid, in a reversible reaction. chemguide.co.ukdergipark.org.tr

A more advanced strategy involves the formation of oxime esters. Research on the 2,4-dichloro-5-sulfamoylbenzoic acid isomer has demonstrated a highly efficient, one-pot, two-step protocol for synthesizing oxime ester derivatives. nih.govunibs.it This method first involves the in situ formation of an acyl chloride, which is then reacted with N-Boc-hydroxylamine. nih.gov Subsequent deprotection of the Boc group yields an amino-oxime ester intermediate, which can be further modified. unibs.it

| Step | Reaction | Reagents and Conditions |

|---|---|---|

| 1 | Acyl Chloride Formation | Thionyl chloride (SOCl₂), Toluene, 45 °C |

| 2 | Oxime Ester Formation | N-Boc-hydroxylamine, Triethylamine (TEA), THF, 5 °C to room temp. |

| 3 | Boc Deprotection | Trifluoroacetic acid (TFA), Dichloromethane (DCM), 5 °C |

Amidation Reactions and Formation of Substituted Sulfamoylbenzoic Acid Derivatives

The carboxylic acid can be converted into an amide by reaction with a primary or secondary amine. This transformation typically requires activation of the carboxylic acid to enhance its reactivity. A common method is the conversion of the carboxylic acid to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. google.com The resulting acyl chloride readily reacts with an amine to form the corresponding amide. google.com

This strategy has been documented for the synthesis of N-(2-halogeno-4-chloro-5-sulfamoylbenzamido)-2-methylindolines, where 2-bromo-4-chloro-5-sulfamoylbenzoic acid was first converted to its acid chloride with thionyl chloride and then reacted with 1-amino-2-methylindoline. google.com Alternatively, direct condensation of the carboxylic acid and amine can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate the removal of water. nih.gov

Sulfonamide Moiety Derivatization

The sulfonamide group (-SO₂NH₂) is another key site for chemical modification, allowing for the synthesis of a wide array of N-substituted derivatives.

Formation of N-Substituted Sulfamoyl Analogues

The synthesis of N-substituted sulfamoyl analogues starts with the chlorosulfonation of the parent dichlorobenzoic acid to produce a sulfonyl chloride intermediate, in this case, 2,3-dichloro-5-(chlorosulfonyl)benzoic acid. nih.gov This highly reactive intermediate can then be treated with a diverse range of primary or secondary amines to yield the corresponding N-substituted or N,N-disubstituted sulfonamides. nih.gov This linear approach allows for the introduction of various alkyl, aryl, or heterocyclic moieties onto the sulfonamide nitrogen, enabling the systematic modification of the compound's properties. nih.govresearchgate.net

| Step | Reaction | General Reagents | Example Amines Used in Related Syntheses |

|---|---|---|---|

| 1 | Chlorosulfonation | Chlorosulfonic acid | N/A |

| 2 | Sulfonamide Formation | Primary or Secondary Amine (RNH₂ or R₂NH) | Cyclopropylamine, Morpholine, p-Bromoaniline |

Schiff Base Formation from Sulfamoyl-Containing Precursors

Schiff bases, characterized by an imine or azomethine group (-C=N-), are typically formed through the condensation of a primary amine with an aldehyde or a ketone. nih.govresearchgate.net While the sulfonamide nitrogen of 2,3-dichloro-5-sulfamoylbenzoic acid is generally not reactive enough to form a Schiff base directly, derivatization of other parts of the molecule can introduce a primary amine suitable for this reaction.

A notable example of this strategy builds upon the oxime ester synthesis described in section 3.2.1. The amino-oxime ester intermediate, generated after Boc deprotection, contains a free primary amino group (-ONH₂). nih.govunibs.it This group can then be reacted with various aldehydes and ketones to form novel Schiff base derivatives. This reaction is typically carried out in ethanol with a mild base like sodium acetate acting as a catalyst. unibs.it This multi-step approach allows for the creation of complex molecules where the core dichlorosulfamoylbenzoic acid structure is appended with an oxime-ester-imine backbone. nih.gov

Metal Complexation and Coordination Chemistry

The ability of sulfamoylbenzoic acids to act as ligands in coordination chemistry stems from the presence of multiple potential donor sites: the carboxylate group (-COOH), the sulfonamide group (-SO₂NH₂), and the chlorine atoms on the aromatic ring. These groups can coordinate with metal ions to form a variety of complex structures. However, specific studies detailing these interactions for the 2,3-dichloro isomer are not present in the current body of scientific literature.

Synthesis of Proton Transfer Compounds

There is no specific literature available describing the synthesis of proton transfer compounds derived from 2,3-dichloro-5-sulfamoylbenzoic acid.

In principle, the carboxylic acid group of 2,3-dichloro-5-sulfamoylbenzoic acid is acidic and would be expected to transfer a proton to a suitable base, such as an amine, to form a proton transfer compound (an organic salt). This is a standard acid-base reaction. For the related 2,4-dichloro isomer, such reactions have been reported and studied. acs.org

Preparation of Transition Metal Complexes (e.g., Cu(II), Zn(II))

No published studies were found that specifically describe the preparation and characterization of transition metal complexes, including those with Cu(II) and Zn(II), using 2,3-dichloro-5-sulfamoylbenzoic acid as a ligand.

For the analogous 2,4-dichloro-5-sulfamoylbenzoic acid, a range of transition metal complexes have been synthesized and characterized. indexcopernicus.com These studies show that the carboxylate group is the primary site for coordination with metal ions like Mg(II), Fe(II), Co(II), Ni(II), Cu(II), and Cd(II). indexcopernicus.com In many of these complexes, the metal center adopts an octahedral geometry, coordinated to the sulfamoylbenzoate ligand and water molecules. indexcopernicus.com

Oxidation and Reduction Pathways of the Aromatic Core and Functional Groups

Specific studies on the oxidation and reduction pathways of the aromatic core and functional groups of 2,3-dichloro-5-sulfamoylbenzoic acid have not been reported.

Generally, the oxidation and reduction of such a molecule would involve several potential sites.

Aromatic Core : The dichlorinated benzene ring is electron-deficient and would be relatively resistant to oxidation. Reduction of the aromatic ring would require harsh conditions, such as catalytic hydrogenation at high pressure and temperature.

Carboxylic Acid Group : The carboxylic acid group is at a high oxidation state and is generally resistant to further oxidation. It can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Sulfonamide Group : The sulfur atom in the sulfonamide group is in its highest oxidation state (+6) and cannot be further oxidized. Reduction of the sulfonamide group is possible but typically requires very strong reducing agents and is not a common transformation.

Oxidation-reduction reactions are fundamental in chemistry, involving the transfer of electrons. lumenlearning.com An oxidizing agent accepts electrons, and a reducing agent donates them. lumenlearning.combccampus.ca A common oxidizing agent used in organic synthesis that contains a dichlorinated ring is 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ), which is a powerful electron acceptor used for dehydrogenation reactions, but its chemistry is distinct from the subject compound. mdpi.com Without specific experimental studies, any discussion of the redox pathways for 2,3-dichloro-5-sulfamoylbenzoic acid remains speculative.

Structural Elucidation and Advanced Characterization of 2,3 Dichloro 5 Sulfamoylbenzoic Acid and Its Derivatives

Spectroscopic Analysis for Structure Confirmation

Spectroscopic methods are fundamental in confirming the molecular structure by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2,4-Dichloro-5-sulfamoylbenzoic acid, ¹H and ¹³C NMR spectra provide key information about the chemical environment of each proton and carbon atom. chemicalbook.comchemicalbook.com The spectra are typically recorded in a deuterated solvent such as DMSO-d₆. guidechem.com

The ¹H NMR spectrum is expected to show signals for the two aromatic protons and the protons of the sulfamoyl and carboxylic acid groups. The two aromatic protons are in different chemical environments and would appear as distinct singlets. The protons on the sulfamoyl (-SO₂NH₂) and carboxylic acid (-COOH) groups are exchangeable and may appear as broad singlets.

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For 2,4-Dichloro-5-sulfamoylbenzoic acid, seven distinct signals are expected: six for the carbons of the benzene (B151609) ring and one for the carboxylic acid carbon. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine, sulfamoyl, and carboxylic acid substituents.

Table 1: Predicted NMR Data for 2,4-Dichloro-5-sulfamoylbenzoic Acid

| Nucleus | Predicted Chemical Shift (ppm) | Description |

| ¹H | ~8.0 - 8.5 | Aromatic H (position 6) |

| ¹H | ~7.8 - 8.2 | Aromatic H (position 3) |

| ¹H | Broad | Sulfamoyl (-SO₂NH₂ ) protons |

| ¹H | Broad | Carboxylic acid (-COOH ) proton |

| ¹³C | ~165 - 170 | Carboxylic acid (C =O) |

| ¹³C | ~125 - 145 | Aromatic carbons (C -Cl, C -S, C -C) |

Note: Actual chemical shifts can vary based on solvent and experimental conditions.

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. chemicalbook.com The FT-IR spectrum of 2,4-Dichloro-5-sulfamoylbenzoic acid displays characteristic absorption bands that confirm the presence of its key functional groups. guidechem.comnih.gov

Key vibrational modes include the broad O-H stretch of the carboxylic acid, the N-H stretches of the sulfamoyl group, the sharp C=O stretch of the carboxylic acid, and the asymmetric and symmetric S=O stretches of the sulfonamide group. Aromatic C-H and C=C stretching vibrations, as well as C-Cl stretches, are also observed.

Table 2: Characteristic FT-IR Absorption Bands for 2,4-Dichloro-5-sulfamoylbenzoic Acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (hydrogen-bonded) | 3300 - 2500 (broad) |

| Sulfamoyl | N-H stretch | 3400 - 3200 (two bands) |

| Aromatic Ring | C-H stretch | 3100 - 3000 |

| Carboxylic Acid | C=O stretch | 1710 - 1680 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| Sulfamoyl | S=O asymmetric stretch | 1350 - 1310 |

| Sulfamoyl | S=O symmetric stretch | 1170 - 1150 |

| Aryl-Halogen | C-Cl stretch | 850 - 550 |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-electrons in the aromatic system. The spectrum of 2,4-Dichloro-5-sulfamoylbenzoic acid and its derivatives has been characterized, showing absorption maxima corresponding to π → π* transitions of the substituted benzene ring. nih.govtandfonline.com The exact position and intensity of these absorption bands are influenced by the solvent and the electronic effects of the substituents on the aromatic ring.

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. For 2,4-Dichloro-5-sulfamoylbenzoic acid, the molecular formula is C₇H₅Cl₂NO₄S, with a calculated molecular weight of approximately 270.08 g/mol . chemxpert.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The mass spectrum would show a molecular ion peak [M]⁺ corresponding to this mass. Due to the presence of two chlorine atoms, a characteristic isotopic pattern ([M]⁺, [M+2]⁺, [M+4]⁺) would be observed, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) within a pure sample. This data is used to confirm the empirical formula of the synthesized compound. The theoretical elemental composition of 2,4-Dichloro-5-sulfamoylbenzoic acid is calculated from its molecular formula, C₇H₅Cl₂NO₄S. Experimental values for synthesized batches and their derivatives consistently align with these theoretical percentages, validating the compound's purity and elemental formula. nih.govtandfonline.com

Table 3: Elemental Composition of 2,4-Dichloro-5-sulfamoylbenzoic Acid

| Element | Symbol | Atomic Mass | Percentage (%) |

| Carbon | C | 12.01 | 31.13 |

| Hydrogen | H | 1.01 | 1.87 |

| Chlorine | Cl | 35.45 | 26.25 |

| Nitrogen | N | 14.01 | 5.19 |

| Oxygen | O | 16.00 | 23.69 |

| Sulfur | S | 32.07 | 11.87 |

Crystalline Structure Research

Table 4: Crystallographic Data for a Derivative: 2-amino-3-methylpyridinium 2,4-dichloro-5-sulphamoylbenzoate tandfonline.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.164(5) |

| b (Å) | 12.288(5) |

| c (Å) | 10.975(5) |

| β (°) | 109.80(3) |

| Volume (ų) | 1541.2(11) |

| Z | 4 |

Single Crystal X-ray Diffraction Studies

No single-crystal X-ray diffraction data for 2,3-Dichloro-5-sulfamoylbenzoic acid is present in the current scientific literature based on the search results. This technique is crucial for determining the precise three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and unit cell dimensions. Without such a study, the definitive crystal structure of this specific isomer remains unelucidated.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

An analysis of intermolecular interactions, such as hydrogen bonding, is contingent upon knowledge of the crystal structure obtained from techniques like X-ray diffraction. As this primary data is unavailable for 2,3-Dichloro-5-sulfamoylbenzoic acid, a detailed and accurate description of its hydrogen bonding networks and other non-covalent interactions cannot be provided.

Advanced Structural Characterization Techniques

Magnetic Susceptibility Studies (for Metal Complexes)

Similarly, there is no available research on the magnetic properties of metal complexes derived from 2,3-Dichloro-5-sulfamoylbenzoic acid. Magnetic susceptibility studies are essential for determining the number of unpaired electrons in a metal center, which provides insight into its oxidation state and the geometry of the complex. The absence of synthesized complexes means that no such data has been generated.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Studies

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. tandfonline.com It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional wave function-based methods, making it suitable for analyzing complex molecules like 2,3-Dichloro-5-sulfamoylbenzoic acid. DFT calculations, often using functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are employed to determine various molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics. researchgate.netirjweb.comirjweb.com

Molecular geometry optimization is a computational process used to find the arrangement of atoms that corresponds to the minimum energy of the molecule. researchgate.net This stable, low-energy conformation is known as the equilibrium geometry. For 2,3-Dichloro-5-sulfamoylbenzoic acid, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible potential energy. testbook.comresearchgate.netresearchgate.net The resulting optimized geometry provides critical information about the three-dimensional shape of the molecule, which is fundamental to understanding its physical properties and biological interactions. Although detailed tables of optimized bond lengths and angles for 2,3-Dichloro-5-sulfamoylbenzoic acid are not present in the surveyed literature, this method is standard for its analogs. researchgate.netresearchgate.net

Following geometry optimization, a harmonic vibrational frequency analysis is typically performed to confirm that the optimized structure is a true energy minimum. tandfonline.com This calculation also predicts the molecule's vibrational spectrum (e.g., infrared and Raman spectra). Each calculated frequency corresponds to a specific normal mode of vibration, which involves the concerted motion of atoms. tandfonline.com The analysis helps in the interpretation of experimental spectroscopic data. No specific vibrational frequency data for 2,3-Dichloro-5-sulfamoylbenzoic acid has been found in published studies.

Understanding the electronic structure of a molecule is key to predicting its chemical reactivity. irjweb.comresearchgate.net A critical aspect of this is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of the molecule's stability and reactivity. irjweb.comresearchgate.net A smaller gap generally suggests that the molecule is more reactive. researchgate.netschrodinger.com While the HOMO-LUMO gap is a standard parameter calculated for similar compounds, specific energy values for 2,3-Dichloro-5-sulfamoylbenzoic acid are not documented in the available literature. researchgate.netresearchgate.net

Charge distribution analysis provides insight into how electric charge is distributed among the atoms within a molecule. uni-muenchen.de One common method is Mulliken population analysis, which partitions the total electron density among the different atoms, resulting in partial atomic charges. researchgate.net These charges are useful for understanding a molecule's polarity, intermolecular interactions, and reactivity hotspots. irjweb.comuni-muenchen.de For 2,3-Dichloro-5-sulfamoylbenzoic acid, this analysis would reveal the electrophilic and nucleophilic sites, indicating which atoms are more likely to be involved in chemical reactions. While this is a routine calculation in computational chemistry, published Mulliken charge data for this specific isomer could not be located. researchgate.net

Quantum chemical calculations can be used to predict various thermodynamic properties of a molecule in its ideal gas state. These properties, including entropy, heat capacity, and enthalpy, are calculated based on the molecule's vibrational frequencies and other molecular data obtained from the DFT calculations. uni-muenchen.de This information is valuable for understanding the stability of the molecule and predicting the thermodynamics of reactions in which it might participate. Specific calculated thermodynamic parameters for 2,3-Dichloro-5-sulfamoylbenzoic acid are not available in the reviewed scientific papers. researchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are essential techniques for visualizing and predicting the dynamic behavior of 2,3-Dichloro-5-sulfamoylbenzoic acid and its interactions with biological targets.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2,3-Dichloro-5-sulfamoylbenzoic acid, also known as furosemide, and its analogs, docking studies have been instrumental in elucidating binding modes with various protein targets.

Research has demonstrated the utility of molecular docking in supporting the potential of furosemide and its analogs to bind to the Penicillin-Binding Protein 2a (PBP2a) enzyme, suggesting a possible role as antimicrobial agents. nih.gov In other studies, docking simulations have been used to explore the interactions of derivatives of the structurally similar 2,4-dichloro-5-sulfamoylbenzoic acid with enzymes like α-glucosidase and α-amylase, which are relevant targets for antidiabetic therapies. researchgate.netnih.gov These simulations revealed that the compounds interact with the active sites of these enzymes through hydrogen bonding and various pi interactions. nih.govdocumentsdelivered.com

Furthermore, docking studies have been crucial in understanding the interaction between furosemide and the human NKCC1 cotransporter. These simulations show that the sulfamoylbenzoic moiety of the molecule engages in extensive interactions with residues in the transmembrane domains of the transporter. embopress.org Similarly, the binding modes of 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide) derivatives with human carbonic anhydrase (hCA) isoforms IX and XII have been assessed through in silico docking, highlighting key interactions such as T-shaped stacking and hydrogen bonds. acs.orgnih.gov One study investigating a specific derivative, compound 11 , reported a GOLDSCORE Fitness score of 64.86 for its docking pose with hCA IX. acs.org

The table below summarizes key findings from various molecular docking studies involving 2,3-Dichloro-5-sulfamoylbenzoic acid and its analogs.

| Target Protein/Enzyme | Ligand | Key Findings |

| Penicillin-Binding Protein 2a (PBP2a) | Furosemide & Analogs | Supported the ability of the compounds to bind to the target enzyme. nih.gov |

| α-glucosidase & α-amylase | 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives | Displayed hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues. researchgate.netresearchgate.net |

| Human NKCC1 Transporter | Furosemide | The sulfamoylbenzoic moiety interacts extensively with residues in TM1, TM3, TM6, and TM8. embopress.org |

| Human Carbonic Anhydrase (hCA) IX & XII | 2,4-dichloro-5-sulfamoylbenzoic acid derivatives | Revealed binding modes involving T-shaped stacking with histidine residues and hydrogen bonds. acs.orgnih.gov |

Molecular dynamics simulations are used to analyze the physical movements of atoms and molecules over time. These simulations provide a deeper understanding of the stability of ligand-protein complexes and conformational changes.

MD simulations lasting 250 nanoseconds have been performed to confirm that furosemide maintains its experimental pose when bound to the NKCC1 transporter, particularly in the presence of ions. embopress.org For derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid, MD simulations were conducted to validate their inhibitory potential against α-glucosidase and α-amylase. researchgate.net Analysis of the root-mean-square deviation (RMSD) of the ligand-protein complexes suggested the stability of the most active compounds within the binding sites of the target proteins. researchgate.netresearchgate.net

The table below details parameters and findings from MD simulation studies.

| System | Simulation Time | Key Findings |

| Furosemide-NKCC1 Complex | 250 ns | Confirmed the stability of the experimental binding pose of furosemide. embopress.org |

| 2,4-dichloro-5-sulfamoylbenzoic acid derivative-Enzyme Complex | Not Specified | RMSD analysis suggested the stability of the active compound in the binding site of target proteins (α-glucosidase and α-amylase). researchgate.netresearchgate.net |

In Silico Predictions of Chemical Behavior and Reactivity Profiles

In silico tools are widely used to predict the pharmacokinetic properties and chemical reactivity of drug candidates, helping to identify molecules with favorable characteristics early in the discovery process. researchgate.net

For derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid, computational studies have been carried out to predict their drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.netnih.gov The results indicated that the synthesized compounds generally have negligible toxicity along with good solubility and absorption profiles, fulfilling established criteria like Lipinski's rule of 5 and Veber's rule. researchgate.net

Quantum chemical computations using Density Functional Theory (DFT) have been employed to calculate the molecular geometry, harmonic vibrational frequencies, and bonding features of 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid (furosemide). tandfonline.com Further computational analyses, such as Natural Bond Orbital (NBO) analysis, have been used to investigate hyperconjugative interactions and charge delocalization within the molecule. tandfonline.com These studies confirm the occurrence of intramolecular charge transfer (ICT). tandfonline.com Other computational methods like Hirshfield surface analysis and Fukui function calculations have also been performed to understand the molecule's reactivity. tandfonline.com

The table below presents a summary of the predicted ADMET properties for derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid from a representative study.

| Property Prediction | Rule/Parameter | Finding |

| Drug-Likeness | Lipinski's Rule of 5 | The synthesized compounds fulfilled the rule. researchgate.net |

| Oral Bioavailability | Veber's Rule | The synthesized compounds were supported by the rule (e.g., number of rotatable bonds ≤ 10). researchgate.net |

| Absorption | Human Intestinal Absorption | Values were observed in the range of 96.02-98.48%. researchgate.net |

| Toxicity | Toxicity Prediction | Predicted to have negligible toxicity. researchgate.net |

Studies of Biological Activities of Dichlorosulfamoylbenzoic Acid and Its Analogues Excluding Clinical Data

Antimicrobial Activity Investigations (In Vitro)

Analogues of dichlorosulfamoylbenzoic acid have demonstrated notable antimicrobial properties in various laboratory studies. The presence of the sulfonamide group, a well-known pharmacophore in antimicrobial agents, combined with the dichlorinated benzoic acid structure, contributes to its activity against a range of microorganisms.

Salts and metal complexes of 2,4-dichloro-5-sulfamoylbenzoic acid have been synthesized and evaluated for their antibacterial effects against both Gram-positive and Gram-negative bacteria. In one study, novel proton transfer compounds and their Copper(II) complexes were tested to determine their minimum inhibitory concentration (MIC). The results indicated that these compounds exhibit a broad spectrum of antibacterial activity. For instance, certain compounds showed strong activity against Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli. journalskuwait.org Another study involving metal complexes of 2,4-dichloro-5-sulfamoylbenzoic acid also confirmed antibacterial potential against these bacteria. indexcopernicus.com

The antibacterial activity of these compounds is often compared to standard antibiotics to gauge their efficacy. For example, the MIC values of some synthesized salts were found to be comparable to or even better than reference drugs like Levofloxacin, Vancomycin, and Cefepime against specific bacterial strains. journalskuwait.org

| Compound/Complex | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| Compound 2 (a 2-aminopyridine salt of 2,4-dichloro-5-sulfamoylbenzoic acid) | S. aureus | 15.60 | journalskuwait.org |

| Compound 2 | E. faecalis | 31.25 | journalskuwait.org |

| Compound 1 (a 2-aminopyridine salt of 2,4-dichloro-5-sulfamoylbenzoic acid) | E. coli | 31.25 | journalskuwait.org |

| Cd(OAc)2·2H2O complex | S. aureus | 15.60 | indexcopernicus.com |

| FeSO4·7H2O complex | E. coli | 31.25 | indexcopernicus.com |

The antifungal potential of 2,4-dichloro-5-sulfamoylbenzoic acid analogues has also been a subject of investigation. Studies have shown that these compounds possess activity against various yeast species, including Candida albicans, Candida parapsilosis, and Candida krusei. journalskuwait.orgindexcopernicus.com The parent acid, 2,4-dichloro-5-sulfamoylbenzoic acid (referred to as Hsba in some studies), demonstrated notable activity against C. albicans. journalskuwait.org

The antifungal efficacy of these compounds is often compared to standard antifungal agents like Fluconazole. In several instances, the synthesized salts and complexes of 2,4-dichloro-5-sulfamoylbenzoic acid have shown promising MIC values, suggesting their potential as novel antifungal agents. journalskuwait.org

| Compound/Complex | Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| 2,4-dichloro-5-sulfamoylbenzoic acid (Hsba) | C. albicans | 15.60 | journalskuwait.org |

| Compound 1 (a 2-aminopyridine salt of 2,4-dichloro-5-sulfamoylbenzoic acid) | C. parapsilosis | 31.25 | journalskuwait.org |

| Complex 8 (a Cu(II) complex) | C. krusei | 31.25 | journalskuwait.org |

A significant finding in the study of dichlorosulfamoylbenzoic acid analogues is their activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. A compound identified as 2,4-dichloro-5-sulfamoylbenzoic acid, extracted from a marine bacterium Streptomyces sp. VITBRK3, demonstrated potent anti-MRSA activity.

The study determined the minimum inhibitory concentration required to inhibit 50% of the growth (MIC50) against different Staphylococcus aureus strains. The results highlighted the compound's potential as a valuable lead for the development of new anti-MRSA drugs.

| Compound | MRSA Strain | MIC50 (µg/mL) | Reference |

|---|---|---|---|

| 2,4-dichloro-5-sulfamoylbenzoic acid | Staphylococcus aureus (ATCC 29213) | 4.0 ± 0.5 | |

| Staphylococcus aureus (ATCC 25923) | 0.8 ± 0.14 |

Enzyme Inhibition Assays

Derivatives of dichlorosulfamoylbenzoic acid have been explored as inhibitors of various enzymes, indicating a broader therapeutic potential beyond antimicrobial applications.

A focused library of oxime ester derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid (also known as lasamide) containing Schiff bases was synthesized and evaluated for their ability to inhibit human carbonic anhydrase (hCA) isoforms. acs.org Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.

The study revealed that these derivatives were effective inhibitors of cytosolic hCAs I and II, as well as the transmembrane tumor-associated isoforms IX and XII. acs.org The inhibitory activity, expressed as inhibition constants (Kᵢ), varied depending on the specific derivative and the carbonic anhydrase isoform. Notably, all tested compounds showed inhibitory activity against the cancer-related hCA IX isoform with Kᵢ values in the nanomolar range. acs.org

| Compound | hCA Isoform | Inhibition Constant (Kᵢ) (nM) | Reference |

|---|---|---|---|

| Derivative 9 (ortho-cyano phenyl ring) | hCA I | Effective Inhibitor | acs.org |

| Derivative 16 (acetone-derived analogue) | hCA II | Effective Inhibitor | acs.org |

| Derivatives 1-16 | hCA IX | 3.4 - 43.3 | acs.org |

| Derivative 16 (isopropyl derivative) | hCA IX | 3.4 | acs.org |

Derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have been synthesized and evaluated for their inhibitory activity against key carbohydrate-hydrolyzing enzymes, α-glucosidase and α-amylase. nih.gov Inhibition of these enzymes can help in managing postprandial hyperglycemia, a key aspect of type 2 diabetes management. nih.gov

A study on a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives found that several of these compounds were potent inhibitors of both α-glucosidase and α-amylase. One particular derivative, 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid, was found to be significantly more active than the standard drug, acarbose. nih.gov This suggests that this class of compounds holds promise for the development of new antidiabetic agents. nih.gov

| Compound | Enzyme | Inhibitory Activity | Reference |

|---|---|---|---|

| 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid | α-Amylase | 3-fold more active than acarbose | nih.gov |

| α-Glucosidase | 5-fold more active than acarbose | nih.gov |

Urease Enzyme Inhibition

Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Its inhibition is a key target in medicinal chemistry, particularly for the treatment of infections caused by urease-producing bacteria like Helicobacter pylori. Analogues of 2,3-dichloro-5-sulfamoylbenzoic acid have been investigated as potential urease inhibitors.

Derivatives of the isomeric 2,4-dichloro-5-sulfamoylbenzoic acid have been synthesized and evaluated for their anti-urease activity. These studies indicate that the dichlorinated sulfamoylbenzoic acid scaffold is a promising starting point for developing potent inhibitors of the urease enzyme. The mechanism of inhibition often involves interaction with the nickel ions in the enzyme's active site.

In a study focusing on thiadiazole derivatives, a compound featuring a 2,3-dichlorophenyl substitution was identified as the most effective urease inhibitor within the tested series. researchgate.net The biological activity of such compounds is attributed to the interaction of the sulfur atom with the nickel center of the urease enzyme, complemented by the specific positioning of substituents on the phenyl ring. researchgate.net While specific IC50 values for 2,3-dichloro-5-sulfamoylbenzoic acid itself are not prominently documented in the reviewed literature, the activity of its close analogues underscores the potential of this chemical class. For comparison, thiourea, a standard urease inhibitor, typically exhibits an IC50 value of around 20-23 µM. nih.govresearchgate.net

| Compound Type | Specific Derivative Example | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Phenylurea Pyridinium Hybrid | Compound 4f (specific structure not detailed) | Urease | 4.08 | researchgate.net |

| Thiadiazole Derivative | Compound with 2,3-dichloro phenyl substitution | Urease | Most effective in series (specific value not stated) | researchgate.net |

| Hydrazinecarbothioamide | 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | Urease | 3.80 ± 1.9 | researchgate.net |

| Standard Inhibitor | Thiourea | Jack Bean Urease | ~23.00 ± 0.84 | researchgate.net |

| Standard Inhibitor | Hydroxyurea | Urease | 100.0 ± 2.5 | researchgate.net |

Antiproliferative Activity in Cellular Models (In Vitro)

The search for novel anticancer agents has led to the exploration of various chemical scaffolds, including derivatives of dichlorosulfamoylbenzoic acid. Benzamides and sulfonamides are classes of compounds that have demonstrated a range of biological activities, including anticancer effects. researchgate.net The antiproliferative activity of analogues is typically evaluated against a panel of human cancer cell lines.

For instance, studies on benzenesulfonylguanidine derivatives, which share the sulfonyl group, have shown selective cytotoxic activity against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. mdpi.com One derivative containing a 2-(trifluoromethyl)benzylthio group was noted for its selective effect against HCT-116 cells, with an IC50 value of 13 µM. mdpi.com Another related compound with a 2-chloromethylbenzylthio substituent showed good selectivity against both HCT-116 and MCF-7 cells, with IC50 values of 12 µM and 19 µM, respectively. mdpi.com

Furthermore, a derivative of 2‐(4‐Chlorophenyl)benzoxazole‐5‐carboxylic acid, which is structurally related to dichlorinated benzoic acids, exhibited excellent cytotoxic activity against 22Rv1 human prostate carcinoma epithelial cells with an IC50 value of 1.54 μM, proving more potent than the standard drug doxorubicin in that study. researchgate.net These findings suggest that the broader class of substituted sulfamoylbenzoic acids warrants further investigation for potential antiproliferative agents.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Benzenesulfonylguanidine | Compound 6 (with 2-(trifluoromethyl)benzylthio group) | HCT-116 (Colon) | 13 | mdpi.com |

| Benzenesulfonylguanidine | Compound 7 (with 2-chloromethylbenzylthio group) | HCT-116 (Colon) | 12 | mdpi.com |

| Benzenesulfonylguanidine | Compound 7 (with 2-chloromethylbenzylthio group) | MCF-7 (Breast) | 19 | mdpi.com |

| Benzoxazole‐5‐carboxylic acid | 2‐(4‐Chlorophenyl)benzoxazole‐5‐carboxylic acid (6c) | 22Rv1 (Prostate) | 1.54 | researchgate.net |

| Standard Drug | Doxorubicin | 22Rv1 (Prostate) | 2.32 | researchgate.net |

Structural Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of dichlorosulfamoylbenzoic acid, SAR studies have provided insights into the structural requirements for various biological activities, including enzyme inhibition.

In the context of urease inhibition, SAR studies on related compounds have highlighted several key features. For thiourea derivatives, substitutions on the phenyl ring with functional groups containing lone electron pairs have a significant effect on inhibitory activity. nih.gov For a series of 2,4-dichloro-5-sulfamoylbenzoic acid oxime esters investigated as carbonic anhydrase inhibitors, the inhibitory potential was sensitive to the position and size of halogen substituents on aromatic rings attached to the core structure. unibs.it This suggests that steric and electronic properties of the substituents play a critical role in how the molecule fits into and interacts with the active site of the target enzyme.

Specifically for urease inhibitors, linking substituted phenyl and benzyl rings to heterocyclic scaffolds has been shown to produce potent compounds. researchgate.net The presence and position of electron-donating groups, as well as substituents capable of forming hydrogen bonds (like hydroxyl groups), can enhance inhibitory potency. Conversely, ortho- and para-substitutions on a phenyl ring can sometimes decrease activity due to steric hindrance, which may prevent optimal interaction with the enzyme's active site. The dichlorophenyl moiety itself is a significant feature; its substitution pattern (e.g., 2,3-dichloro vs. 2,4-dichloro) can fine-tune the electronic properties and conformation of the molecule, thereby influencing its inhibitory potency. researchgate.net

Environmental Fate and Degradation Research

Biodegradation Pathways and Mechanisms

Microbial Degradation Studies

Microorganisms, especially bacteria from the genus Pseudomonas, are well-known for their ability to degrade a wide array of aromatic compounds, including halogenated benzoic acids. It is plausible that Pseudomonas strains and other soil and water bacteria could initiate the degradation of 2,3-Dichloro-5-sulfamoylbenzoic acid. The initial attack would likely involve the cleavage of the aromatic ring or the transformation of the substituent groups. The degradation of the dichlorinated benzoic acid moiety may proceed through ortho or meta cleavage pathways, common mechanisms employed by bacteria to break down aromatic rings.

Fate in Soil and Water Systems

The fate of 2,3-Dichloro-5-sulfamoylbenzoic acid in soil and aquatic environments is governed by a combination of biotic and abiotic factors.

In Soil:

The persistence of this compound in soil is expected to be influenced by soil type, organic matter content, pH, and microbial activity. The dichlorinated benzoic acid portion suggests a potential for mobility in soil, particularly in soils with low organic matter. However, the sulfonamide group could contribute to its sorption to soil particles, thereby reducing its mobility. Biodegradation is anticipated to be a significant removal mechanism in soil, with half-lives potentially ranging from days to weeks, depending on environmental conditions and the adaptability of the native microbial populations.

In Water:

Abiotic Degradation Processes

In addition to biological breakdown, non-biological processes can also contribute to the transformation of 2,3-Dichloro-5-sulfamoylbenzoic acid in the environment.

Photodegradation:

Sunlight can play a crucial role in the degradation of this compound, particularly in surface waters. The aromatic ring and the chlorine substituents make the molecule susceptible to photolytic reactions. Photodegradation can occur through direct absorption of light or indirectly, mediated by other substances present in the water, such as dissolved organic matter. For sulfonamides, photodegradation is a significant pathway, with half-lives in natural sunlight ranging from hours to days. It is reasonable to assume that the dichlorinated sulfonated benzoic acid structure would also be susceptible to photodegradation.

Hydrolysis:

Hydrolysis is the breakdown of a chemical by reaction with water. The stability of the ester and amide bonds to hydrolysis is dependent on pH and temperature. Generally, sulfonamides are relatively stable to hydrolysis under typical environmental conditions (neutral pH). Therefore, hydrolysis is not expected to be a major degradation pathway for 2,3-Dichloro-5-sulfamoylbenzoic acid compared to biodegradation and photodegradation.

Environmental Distribution and Mobility Research

Currently, there is a lack of specific data on the environmental distribution and mobility of 2,3-Dichloro-5-sulfamoylbenzoic acid. However, based on the properties of its constituent parts, some general predictions can be made.

The presence of the carboxylic acid and sulfonamide groups suggests that the compound will have some water solubility, which would facilitate its transport in aquatic systems. Its mobility in soil will be a balance between its solubility and its tendency to adsorb to soil organic matter and clay particles. The chlorine atoms on the benzoic acid ring may increase its hydrophobicity to some extent, potentially leading to some partitioning into sediments and biota.

Sulfonamides, as a class, have been detected in various environmental compartments, including surface water, groundwater, and soil, often as a result of wastewater discharge and agricultural runoff. This suggests that if 2,3-Dichloro-5-sulfamoylbenzoic acid is used and released into the environment, it could potentially be found in similar environmental matrices.

Below is a table summarizing the expected environmental behavior of 2,3-Dichloro-5-sulfamoylbenzoic acid based on the properties of related compounds.

| Environmental Process | Expected Behavior of 2,3-Dichloro-5-sulfamoylbenzoic acid | Basis of Inference |

| Biodegradation | Susceptible to microbial degradation in soil and water. | Inferred from studies on dichlorobenzoic acids and sulfonamides. |

| Photodegradation | Likely to undergo photodegradation in surface waters. | Inferred from the photochemical properties of sulfonamides and aromatic compounds. |

| Hydrolysis | Expected to be relatively stable to hydrolysis under normal environmental conditions. | Inferred from the hydrolytic stability of sulfonamides. |

| Mobility in Soil | Moderate mobility, influenced by soil organic matter and pH. | Inferred from the properties of both dichlorobenzoic acids and sulfonamides. |

| Distribution in Water | Potential to be found in both the water column and sediment. | Based on expected water solubility and partitioning behavior. |

Applications in Materials Science and Chemical Sensing

Utilization in Coordination Polymer Synthesis

There is no available scientific literature that describes the utilization of 2,3-dichloro-5-sulfamoylbenzoic acid in the synthesis of coordination polymers. The design and synthesis of coordination polymers rely on the specific geometry and coordinating groups of the organic ligands, and no studies have been published that characterize the outcomes of using this particular compound.

Development of Fluorescent Sensing Materials

Similarly, the development of fluorescent sensing materials using 2,3-dichloro-5-sulfamoylbenzoic acid has not been reported. The principles of fluorescent sensing often involve specific interactions between the sensor molecule and the analyte, leading to a change in fluorescence. Research into how 2,3-dichloro-5-sulfamoylbenzoic acid or its derivatives might function in this capacity is not available.

Consequently, there are no research findings on the selective detection of chemical analytes such as nitrobenzene using fluorescent materials derived from 2,3-dichloro-5-sulfamoylbenzoic acid. The detection of nitroaromatic compounds is a significant area of research for environmental and security applications, but this specific compound has not been identified as a component in such sensing systems in the reviewed literature.

Analytical Methodologies for 2,3 Dichloro 5 Sulfamoylbenzoic Acid

Development of Qualitative and Quantitative Analytical Procedures

The development of robust analytical procedures for 2,3-Dichloro-5-sulfamoylbenzoic acid is crucial for ensuring the quality and purity of pharmaceutical products, particularly as it is a key intermediate in the synthesis of the diuretic furosemide. acs.org High-Performance Liquid Chromatography (HPLC) is a primary technique for both qualitative and quantitative analysis of this compound.

Qualitative analysis aims to identify the presence of 2,3-Dichloro-5-sulfamoylbenzoic acid, often in the presence of related substances and impurities. Method development for qualitative analysis focuses on achieving adequate separation of the target compound from other components in the sample matrix. This is typically achieved by optimizing the mobile phase composition, pH, and choice of a suitable stationary phase, such as a C18 column. researchgate.net

Quantitative analysis seeks to determine the precise amount of 2,3-Dichloro-5-sulfamoylbenzoic acid in a sample. The development of a quantitative HPLC method requires a thorough validation process in accordance with guidelines from the International Council on Harmonisation (ICH). longdom.org This validation ensures that the analytical method is reliable, reproducible, and accurate for its intended purpose. Key validation parameters include:

Specificity: The ability of the method to exclusively measure the analyte of interest without interference from other components like impurities or degradation products. thaiscience.info

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. thaiscience.info

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. thaiscience.info

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). thaiscience.info

Limit of Detection (LOD): The lowest concentration of the analyte that can be detected by the method, but not necessarily quantified with acceptable accuracy and precision. thaiscience.info

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable accuracy and precision. thaiscience.info

A typical HPLC method for a related compound, 2,3-dichlorobenzoic acid, utilized a reversed-phase C18 column with a gradient elution system. The mobile phase consisted of a mixture of an ammonium acetate buffer and methanol, with UV detection at 210 nm. researchgate.net A similar approach would be applicable for the analysis of 2,3-Dichloro-5-sulfamoylbenzoic acid.

Table 1: Typical HPLC Method Validation Parameters

| Parameter | Objective | Typical Acceptance Criteria |

| Specificity | To ensure the method is selective for the analyte. | The analyte peak should be well-resolved from other peaks. |

| Linearity | To establish a linear relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | To determine the closeness of the measured value to the true value. | Recovery of 98.0% to 102.0% |

| Precision | To assess the variability of the results. | Relative Standard Deviation (RSD) ≤ 2% |

| Limit of Detection (LOD) | To determine the lowest detectable concentration. | Signal-to-Noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | To determine the lowest quantifiable concentration. | Signal-to-Noise ratio of 10:1 |

Advanced Derivatization Methods for Enhanced Analytical Performance (e.g., LC-MS/MS)

While HPLC with UV detection is a common technique, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the analysis of 2,3-Dichloro-5-sulfamoylbenzoic acid, particularly at trace levels. However, the inherent polarity of the carboxylic acid and sulfonamide functional groups can lead to poor retention on reversed-phase HPLC columns and inefficient ionization in the mass spectrometer. nih.gov To overcome these challenges, advanced derivatization methods can be employed to enhance analytical performance.

Derivatization involves chemically modifying the analyte to improve its chromatographic behavior and/or its response in the mass spectrometer. nih.gov For 2,3-Dichloro-5-sulfamoylbenzoic acid, derivatization can target either the carboxylic acid group, the sulfonamide group, or both.

Derivatization of the Carboxylic Acid Group:

The carboxylic acid moiety can be derivatized to form an ester. This modification increases the hydrophobicity of the molecule, leading to better retention on reversed-phase columns. ddtjournal.com Furthermore, certain derivatizing agents can introduce a readily ionizable group, enhancing the signal in the mass spectrometer. Common derivatization reagents for carboxylic acids include:

Alkylating agents: These reagents, such as alkyl halides, convert the carboxylic acid to its corresponding ester.

Reagents for amidation: Reagents like aniline and 3-nitrophenylhydrazine (3-NPH) can be used in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form amides. nih.gov Derivatization with 3-NPH has been shown to have high efficiency. nih.gov

Derivatization of the Sulfonamide Group:

The sulfonamide group can also be targeted for derivatization. Reagents that react with the primary amine of the sulfonamide can be used to introduce a fluorescent tag or a group that enhances ionization. For instance, fluorescamine can be used for pre-column derivatization of sulfonamides to enable highly sensitive fluorescence detection. nih.gov

Table 2: Potential Derivatization Reagents for 2,3-Dichloro-5-sulfamoylbenzoic Acid

| Functional Group | Derivatization Reagent | Purpose |

| Carboxylic Acid | Alkyl Halides | Esterification for increased hydrophobicity. |

| Carboxylic Acid | 3-Nitrophenylhydrazine (3-NPH) with EDC | Amidation for improved retention and ionization. nih.gov |

| Sulfonamide | Fluorescamine | Introduction of a fluorescent tag for enhanced detection. nih.gov |

Role as a Reference Material in Analytical Chemistry

2,3-Dichloro-5-sulfamoylbenzoic acid plays a critical role in analytical chemistry as a reference material. A reference standard is a highly purified compound that is used as a benchmark for qualitative identification and quantitative analysis. pharmagrowthhub.com

In the pharmaceutical industry, reference standards are essential for a variety of applications, including:

Method development and validation: Reference standards are used to develop and validate analytical methods, ensuring their accuracy, precision, and specificity. pharmagrowthhub.com

Identity testing: By comparing the analytical response of a sample to that of the reference standard, the identity of the compound can be confirmed.

Purity and impurity profiling: Reference standards of impurities are used to identify and quantify the levels of impurities in a drug substance or product.

Assay of active pharmaceutical ingredients (APIs): The potency of an API is determined by comparing its response to that of a well-characterized reference standard.

2,3-Dichloro-5-sulfamoylbenzoic acid is available as a pharmaceutical secondary standard . A secondary standard is a working standard that is qualified against a primary reference standard, which is typically obtained from a pharmacopeia such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). sigmaaldrich.com The use of secondary standards is a common and accepted practice in routine quality control, as it is more cost-effective than using primary standards for daily analyses. sigmaaldrich.com

The availability of 2,3-Dichloro-5-sulfamoylbenzoic acid as a certified reference material (CRM) further underscores its importance. A CRM is a reference standard that is accompanied by a certificate that provides the value of a specified property, its associated uncertainty, and a statement of metrological traceability. The use of CRMs provides a high level of confidence in the accuracy and reliability of analytical results.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

Currently, there is a significant lack of published research detailing specific and efficient synthetic methodologies for 2,3-Dichloro-5-sulfamoylbenzoic acid. Future research should prioritize the development and optimization of novel synthetic routes. This could involve exploring different starting materials, catalytic systems, and reaction conditions to achieve high-yield and high-purity synthesis. A comparative analysis of various synthetic strategies would be invaluable for identifying the most economically viable and environmentally benign methods for potential industrial-scale production.

Design and Synthesis of Advanced Analogues with Tuned Properties

The synthesis and biological evaluation of analogues of the related compound, 2,4-Dichloro-5-sulfamoylbenzoic acid, have been reported, particularly in the context of developing inhibitors for enzymes like carbonic anhydrase. However, there is no available information on the design and synthesis of advanced analogues derived from 2,3-Dichloro-5-sulfamoylbenzoic acid. Future research in this area could involve the targeted modification of the core structure to create a library of new compounds. By systematically altering the functional groups on the benzene (B151609) ring, researchers could potentially tune the physicochemical and biological properties of these analogues for specific therapeutic or industrial applications.

In-depth Mechanistic Studies of Chemical Reactions and Biological Interactions

There is a clear absence of in-depth mechanistic studies concerning the chemical reactivity and biological interactions of 2,3-Dichloro-5-sulfamoylbenzoic acid. Future investigations should aim to elucidate the reaction mechanisms of this compound in various chemical transformations. Furthermore, comprehensive studies are needed to understand its interactions with biological macromolecules. This would involve techniques such as enzyme inhibition assays, receptor binding studies, and computational modeling to predict and confirm its biological targets and mechanism of action.

Development of Novel Analytical Applications

While analytical methods exist for related compounds, there is a lack of specific analytical techniques developed for the detection and quantification of 2,3-Dichloro-5-sulfamoylbenzoic acid. Future research should focus on creating and validating novel analytical methods, such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis. The development of sensitive and selective analytical tools is crucial for quality control in potential manufacturing processes and for studying the compound's behavior in biological and environmental systems.

Comprehensive Environmental Impact Assessments and Remediation Strategies

No data is currently available regarding the environmental fate, persistence, or potential toxicity of 2,3-Dichloro-5-sulfamoylbenzoic acid. A thorough environmental impact assessment is a critical area for future research. This would include studies on its biodegradability, potential for bioaccumulation, and toxicity to various aquatic and terrestrial organisms. In the event that the compound is found to be environmentally persistent or harmful, the development of effective remediation strategies would be an essential subsequent step.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-Dichloro-5-sulfamoylbenzoic acid, and what critical parameters influence yield?

- Methodology :

- Step 1 : Chlorination of benzoic acid derivatives using chlorine gas or sodium hypochlorite in ethanol/water under reflux (3–5 hours) to introduce chloro substituents .

- Step 2 : Sulfamoylation via reaction with sulfamoyl chloride or sulfamic acid under controlled pH (e.g., using NaOH) to avoid over-sulfonation .

- Purification : Recrystallization from ethanol-water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .

- Critical Parameters :

- Temperature control during chlorination (60–80°C) to minimize side reactions.

- Stoichiometric balance of sulfamoylating agents to prevent impurity formation .

Q. How can researchers analyze the purity of 2,3-Dichloro-5-sulfamoylbenzoic acid using chromatographic techniques?

- Methodology :

- HPLC : Use a C18 column with a mobile phase of acetonitrile:water (70:30, pH 2.5 adjusted with phosphoric acid). Detection at 254 nm for optimal UV absorption .

- TLC : Silica gel plates with chloroform:methanol (9:1) as the mobile phase; visualize under UV light or iodine vapor .

Advanced Research Questions

Q. What are the common impurities in 2,3-Dichloro-5-sulfamoylbenzoic acid, and how can they be resolved analytically?

| Impurity Name | CAS Number | Structural Feature |

|---|---|---|

| 2-Amino-4-chloro-5-sulfamoyl | 3086-91-7 | Amino substitution at position 2 |

| 2,4-Dichlorobenzoic acid | 50-84-0 | Lack of sulfamoyl group |

| 4-Chloro-5-sulfamoyl derivatives | 4793-38-8 | Tetrahydrofuran-methyl side chain |

- Resolution :